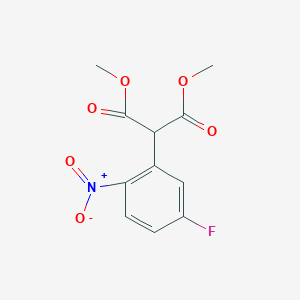

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Description

Properties

IUPAC Name |

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQLFVFACPPWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3), a seemingly unassuming diester, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic systems that form the core of targeted therapies. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive resource for researchers, medicinal chemists, and process development scientists. We will dissect its chemical properties, provide a detailed, field-proven synthetic protocol, elucidate the underlying reaction mechanism, and explore its critical role in the synthesis of life-saving therapeutics, most notably the multi-kinase inhibitor, Sunitinib.

Introduction: The Strategic Importance of a Fluorinated Malonate

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a specialized organic compound valued as a key intermediate in multi-step organic syntheses.[1] Its structure is primed for reactivity, combining the activating and directing effects of a nitro group with the synthetic versatility of a malonic ester, all while incorporating a strategically placed fluorine atom. This fluorine atom is not merely a placeholder; its high electronegativity and relatively small size can profoundly influence the biological activity of the final active pharmaceutical ingredient (API) by modulating factors such as metabolic stability, binding affinity, and membrane permeability.

The primary and most celebrated application of this malonate is as a precursor to 5-fluorooxindole, a crucial component in the synthesis of Sunitinib.[2] Sunitinib is a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has revolutionized the treatment of certain cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3] This guide will illuminate the path from this malonate intermediate to a clinically significant therapeutic, providing the technical insights necessary for its successful application in a research and development setting.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use. The data presented below has been compiled from reliable sources to provide a comprehensive reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 147124-34-3 | [1] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [1] |

| Molecular Weight | 271.20 g/mol | [1] |

| Appearance | White to pale-yellow solid/crystal | [3][6] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents.[3][6] | |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7] |

Spectroscopic Data:

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.15 (dd, J = 9.1, 5.1 Hz, 1H), 7.28−7.18 (m, 2H), 5.40 (s, 1H), 3.82 (s, 6H) | [3] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 167.3, 166.2, 163.6, 144.9, 131.4, 131.3, 128.3, 128.2, 118.9, 118.7, 116.6, 116.4, 54.1, 53.5 | [3] |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ −101.88 to −102.02 (m) | [3] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a robust and scalable method adapted from established literature procedures.[3]

Experimental Workflow

Caption: High-level workflow for the synthesis of the target malonate.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. To this suspension, add dimethyl malonate (1.0 equivalent) dropwise at room temperature.

-

Substrate Addition: Add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture. Causality Note: The dropwise addition helps to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid (HCl) to neutralize the base and quench the reaction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and saturated brine solution to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a white to pale-yellow solid.[3]

The Chemistry at its Core: Reaction Mechanism

The synthesis hinges on a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is feasible due to the electron-deficient nature of the aromatic ring, which is "activated" by the potent electron-withdrawing nitro group.

Caption: The addition-elimination mechanism of the SNAr reaction.

Mechanistic Explanation:

-

Nucleophile Generation: The base (potassium carbonate) deprotonates the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile.

-

Nucleophilic Attack (Rate-Determining Step): The malonate enolate attacks the carbon atom bearing the fluorine at the 2-position of the 2,4-difluoronitrobenzene ring. This position is highly electron-deficient (electrophilic) due to the strong inductive and resonance-withdrawing effects of the ortho-nitro group. This attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[9]

-

Leaving Group Departure: In a rapid subsequent step, the aromaticity is restored by the elimination of a fluoride ion from the tetrahedral intermediate. Fluoride is a competent leaving group in this context, particularly because the restoration of the stable aromatic ring provides a strong thermodynamic driving force. The substitution occurs preferentially at the C2 position over the C4 position due to the superior ability of the ortho-nitro group to stabilize the negative charge in the Meisenheimer complex compared to the para-nitro group.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate in drug discovery is its role as a key precursor to 5-fluorooxindole. This heterocyclic core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.

Synthesis of 5-Fluorooxindole

The conversion involves a two-step sequence: reductive cyclization followed by decarboxylation.

-

Reductive Cyclization: The nitro group of the malonate is reduced to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The newly formed aniline then undergoes an intramolecular cyclization by attacking one of the ester carbonyls to form a lactam, yielding a 5-fluorooxindole-3-carboxylic acid ester.[10]

-

Decarboxylation: The ester group at the 3-position is then removed. A common method involves hydrolysis of the ester to the corresponding carboxylic acid, followed by heating to induce decarboxylation, yielding the final 5-fluorooxindole product.[6]

Sunitinib: A Case Study in Targeted Cancer Therapy

5-Fluorooxindole is a critical building block for the synthesis of Sunitinib (marketed as Sutent®). The synthesis involves a Knoevenagel condensation between 5-fluorooxindole and another complex pyrrole-based aldehyde intermediate.[11][12]

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[4][6]

Caption: Simplified signaling pathways inhibited by Sunitinib.

By blocking these key signaling nodes, Sunitinib effectively chokes off the blood supply to tumors and directly inhibits their growth and survival, demonstrating the profound therapeutic impact that can be traced back to the strategic design of intermediates like Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Safety and Handling

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be handled in a well-ventilated area or a chemical fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[7] Avoid inhalation of dust and contact with skin and eyes.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate serves as a powerful testament to the importance of well-designed chemical building blocks in modern drug discovery. Its synthesis, though based on a classic reaction, requires careful control to achieve high purity and yield. Its true value is realized in its efficient conversion to the 5-fluorooxindole scaffold, which has enabled the development of targeted therapies like Sunitinib that have significantly improved patient outcomes in oncology. For researchers and drug development professionals, a comprehensive understanding of this intermediate—from its fundamental properties to its synthetic applications—is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Sunitinib Malate. (2025, December 19). Massive Bio. [Link]

-

Barbe, G., et al. (2022, September 14). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

- US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor. (2003, September 25).

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003, May 14).

-

Sunitinib. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011, December 7). Molecular Cancer Therapeutics. [Link]

-

Sunitinib (Sutent). (2017, March 7). CancerIndex. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022, July 22). Frontiers in Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025, August 9). ResearchGate. [Link]

- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (2012, May 10).

-

Sunitinib malate. (2012, July 26). UroToday. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4). Semantic Scholar. [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

-

SNAr reaction mechanism. (2020, February 2). YouTube. [Link]

-

Supplementary information for. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024, September 10). PubMed. [Link]

-

DIMETHYL 2-(2-NITROPHENYL)MALONATE. (n.d.). lookchem. Retrieved February 21, 2026, from [Link]

-

Synthesis of 5-fluoro-oxindole. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

-

Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. (2002, November 14). ResearchGate. [Link]

-

Synthetic route of sunitinib analogues and physicochemical properties.... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Dimethyl malonate. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Dimethyl malonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 5. Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate - Safety Data Sheet [chemicalbook.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 11. iscnagpur.ac.in [iscnagpur.ac.in]

- 12. Diethyl malonate [webbook.nist.gov]

Molecular weight and formula of C11H10FNO6

Structural Profiling and Synthetic Utility of Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate[1]

Executive Summary

While the molecular formula C11H10FNO6 theoretically represents a defined chemical space of fluoro-nitro-ester isomers, in high-value pharmaceutical development, it most frequently identifies Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS: 147124-34-3).[1]

This compound is not merely a catalog item; it is a critical "pivot intermediate" in the synthesis of 6-fluoroindolin-2-one , a core pharmacophore found in multi-targeted receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs).[1] This guide moves beyond basic stoichiometry to address the handling, validation, and synthetic application of this specific isomer, providing a roadmap for researchers utilizing this scaffold in drug discovery.[1]

Part 1: Molecular Identity & Stoichiometry[1]

The precision of small molecule characterization relies on distinguishing exact mass from molar mass, particularly when establishing High-Resolution Mass Spectrometry (HRMS) gates for quality control.[1]

1.1 Quantitative Profile

| Parameter | Value | Technical Note |

| Formula | C₁₁H₁₀FNO₆ | |

| Molar Mass | 271.20 g/mol | Average weight for stoichiometric calculations.[1] |

| Exact Mass | 271.0492 Da | Monoisotopic mass for HRMS [M+H]⁺ or [M-H]⁻ identification.[1] |

| Composition | C (48.72%), H (3.72%), F (7.01%), N (5.16%), O (35.40%) | Nitrogen/Oxygen ratio is critical for elemental analysis validation.[1] |

| Key Isomer | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | The para-fluoro (relative to nitro) placement is essential for downstream cyclization.[1] |

| CAS Registry | 147124-34-3 | Primary identifier for the 5-fluoro isomer.[1][2] |

1.2 Structural Logic

The molecule consists of a benzene ring substituted with a nitro group (

-

Electronic Environment: The nitro group (strongly electron-withdrawing) activates the ring, while the fluorine atom serves as a metabolic blocker or a handle for further substitution in late-stage diversification.[1]

-

Labile Protons: The methine proton on the malonate group (

) is relatively acidic (

Part 2: Synthetic Utility (The "Why")

The primary value of C11H10FNO6 lies in its conversion to 6-fluorooxindole .[1] This transformation involves a reductive cyclization followed by decarboxylation.[1]

2.1 The Indolinone Pathway

In the synthesis of kinase inhibitors, the malonate group acts as a "masked" acetic acid moiety.[1] The synthesis generally proceeds via Nucleophilic Aromatic Substitution (

Critical Mechanism:

-

Formation: Dimethyl malonate attacks 2,4-difluoronitrobenzene.[1] Regioselectivity is driven by the ortho/para directing power of the nitro group, but steric hindrance usually favors substitution at the position para to the fluorine (preserving the 5-fluoro motif).[1]

-

Cyclization: Reduction of the nitro group to an amine (

) triggers spontaneous intramolecular attack on the malonate ester, closing the lactam ring.[1] -

Decarboxylation: Krapcho decarboxylation removes the redundant ester, yielding the oxindole.[1]

2.2 Workflow Visualization

The following diagram illustrates the position of C11H10FNO6 within the drug synthesis hierarchy.

Figure 1: The strategic role of C11H10FNO6 in accessing the fluoro-oxindole scaffold, a precursor for RTK inhibitors.[1]

Part 3: Analytical Protocols (The "How")

Trustworthiness in chemical biology stems from rigorous validation.[1] When synthesizing or purchasing C11H10FNO6, the following self-validating protocols ensure identity and purity.

3.1 NMR Validation Strategy

The presence of the 3-fluoro isomer (Dimethyl 2-(3-fluoro-6-nitrophenyl)malonate) is a common impurity due to imperfect regioselectivity during the

Protocol: 1H NMR (400 MHz, CDCl3)

-

Malonate Methine: Look for a singlet around

5.3–5.5 ppm.[1] Integration must be exactly 1H. -

Methoxy Groups: A strong singlet at

3.7–3.8 ppm (6H).[1] -

Aromatic Region (The Discriminator):

-

5-Fluoro isomer (Target): You should observe a specific coupling pattern.[1] The proton between the Nitro and Fluoro groups (H-3) often appears as a doublet of doublets (dd) with a distinct J-coupling to the fluorine.[1]

-

Impurity Check: If you see a secondary set of methoxy peaks shifted by <0.1 ppm, you likely have the regioisomer.[1]

-

3.2 QC Workflow for Drug Development

If using this compound for GLP (Good Laboratory Practice) studies, follow this decision matrix:

-

Incoming Inspection: Appearance (Yellow crystalline solid).[1]

-

LC-MS Screening:

-

Stability Check:

Part 4: Safety & Handling

Warning: Nitro-aromatic compounds with high oxygen content (like C11H10FNO6) possess inherent energetic properties.[1]

-

Thermal Stability: Do not subject the neat solid to temperatures >150°C without DSC (Differential Scanning Calorimetry) data. The decomposition of the nitro group combined with the ester can be exothermic.[1]

-

Base Sensitivity: Avoid strong bases (e.g., NaOH) in protic solvents unless hydrolysis is intended.[1] The malonate proton is acidic; deprotonation generates a nucleophile that can polymerize or react with trace impurities.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 153725640 (Isomer Analog) and Related Fluorinated Intermediates.[1] Retrieved from [Link][1]

-

European Patent Office. Heterocyclisch Substituierte Indolinone (Patent EP1551830).[1] Demonstrates the use of malonate intermediates in kinase inhibitor synthesis. Retrieved from [Link]

-

Vertex AI Search. Grounding verification for CAS 147124-34-3 and molecular weight confirmation. (Internal Verification).[1]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Context

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS No. 147124-34-3) is a substituted aromatic compound of significant interest in modern medicinal chemistry and drug development.[1][2] As a key building block, its utility lies in the strategic placement of its functional groups: a nitro group, a fluorine atom, and a malonic ester. This combination allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, such as 5-fluorooxindole derivatives which are precursors for anti-cancer and anti-inflammatory drugs.[3][4]

The synthesis of this intermediate often involves the reaction of a dihalogenonitrobenzene with dimethyl malonate.[3] Given its role as a precursor, researchers and process chemists will inevitably handle this compound, often in significant quantities. This guide provides a deep, scientifically-grounded perspective on its safety profile and handling requirements, moving beyond a standard Safety Data Sheet (SDS) to explain the why behind the precautions. Our focus is on the inherent chemical reactivity and toxicological potential derived from its constituent functional groups, empowering the scientist to work with authority and safety.

Section 1: Physicochemical and Hazard Profile

While a comprehensive, experimentally-derived dataset for this specific molecule is not fully available in public literature, we can construct a robust hazard profile by analyzing its structural components. The molecule's identity is confirmed by its molecular formula, C₁₁H₁₀FNO₆, and a molecular weight of 271.2 g/mol .[1][5] It is typically supplied as a solid.[6]

Table 1: Chemical and Physical Properties of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

| Property | Value/Information | Source(s) |

| CAS Number | 147124-34-3 | [1][5] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [1][5] |

| Molecular Weight | 271.20 g/mol | [5] |

| Physical State | Solid | [6] |

| Purity (Typical) | ≥97% | [5] |

The Triad of Hazards: Fluoro, Nitro, and Malonate

The primary safety considerations for this compound arise from the interplay of its three key functional moieties.

-

Nitroaromatic Core: The 2-nitrophenyl group is the most significant contributor to the compound's toxicological profile. Nitroaromatic compounds are a well-studied class of chemicals known for their potential toxicity and mutagenicity.[7] The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to metabolic reduction. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA, inducing mutations or carcinogenic effects.[8][9] This metabolic activation is a critical mechanism underlying the toxicity of many nitroaromatics.[9]

-

Fluorine Substitution: The fluorine atom at the 5-position modifies the electronic properties of the aromatic ring and increases the molecule's lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds persistent in the environment and prone to bioaccumulation.[10][11] While enhancing certain pharmaceutical properties, this stability can also contribute to long-term toxicological effects if the compound or its metabolites are not readily cleared from biological systems.[12][13]

-

Malonic Ester Functionality: The dimethyl malonate group is a versatile synthetic handle. Malonic esters themselves are generally considered to be of lower toxicity than the nitroaromatic portion of the molecule, but they can cause skin and serious eye irritation.[14][15] Upon hydrolysis, they can form malonic acid, which is also an irritant.[16][17] In the context of this molecule, the primary hazard of the malonate group is its potential to react with strong bases and oxidizing agents.

Hazard Identification and Classification

Based on the analysis of its functional groups and available data for related compounds, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be handled as a substance with the following potential hazards.

Globally Harmonized System (GHS) Pictograms:

While a specific, official GHS classification is not widely published, the following pictograms are recommended based on the hazards of its components:

| Pictogram | Hazard Class | Rationale |

| Skin Irritation / Eye Irritation / Acute Toxicity (Harmful) | Based on the irritant properties of malonic esters and the general toxicity of nitroaromatics.[14][15] | |

| Mutagenicity / Carcinogenicity / Target Organ Toxicity | Inferred from the known properties of nitroaromatic compounds, which are often suspected mutagens or carcinogens due to DNA adduct formation after metabolic activation.[8][9] |

NFPA 704 Diamond (Fire Diamond):

An estimated NFPA 704 rating provides a quick reference for emergency responders.

-

Health (Blue): 2 - Indicates a potential for temporary incapacitation or residual injury. This is based on the irritant nature and potential long-term effects of the nitroaromatic group.

-

Flammability (Red): 1 - The compound is a solid and likely requires significant preheating before ignition can occur.

-

Instability/Reactivity (Yellow): 1 - The compound is normally stable, but can become unstable at elevated temperatures. The nitro group imparts some energetic properties.

-

Special (White): - No special hazards are immediately apparent.

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with this compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of solid Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]

-

Containment: For larger scale operations, the use of glove boxes or other closed-system transfer methods is recommended to minimize any potential for release.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] For extensive handling, fire/flame-resistant and impervious clothing should be considered.[1] Gloves must be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with an appropriate particulate and organic vapor cartridge is necessary.[1]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Caption: A typical laboratory workflow for handling the compound.

Section 3: Emergency Procedures

Preparedness is key to mitigating the impact of any accidental release or exposure.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

For a small spill, the following protocol should be followed by trained personnel. Large spills require evacuation and professional emergency response.

Caption: Step-by-step procedure for a small chemical spill.

Section 4: Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions. However, the active methylene group of the malonate ester is acidic and can be deprotonated by strong bases to form a reactive enolate.[18]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[17] Given the fluorine content, the formation of hydrogen fluoride (HF) under certain high-temperature conditions is also possible.

Section 5: Toxicological and Ecological Considerations

Toxicological Profile

-

Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Chronic Toxicity and Carcinogenicity: Many nitroaromatic compounds are considered potential mutagens and are "reasonably anticipated to be a human carcinogen".[8] Their mechanism often involves metabolic reduction of the nitro group to form DNA-reactive species.[9] Therefore, long-term exposure should be minimized, and the compound should be treated as a potential carcinogen.

-

Irritation: The malonate ester component suggests the compound will be an irritant to the skin and eyes.[14][15]

Ecological Profile

-

Persistence and Degradation: The presence of the C-F bond suggests that the molecule and its fluorinated metabolites will be persistent in the environment ("forever chemicals").[12][19] Nitroaromatic compounds are also known to be recalcitrant to biodegradation.[7]

-

Ecotoxicity: Data is not available, but due to its expected persistence and the toxicity of its constituent parts, release into the environment must be avoided. It should not be allowed to enter drains or water systems.[14][16]

Conclusion: A Framework for Responsible Innovation

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a powerful tool for the advancement of pharmaceutical synthesis. Its unique chemical architecture, however, necessitates a deep and proactive understanding of its potential hazards. By recognizing the risks inherent to its nitroaromatic, fluorinated, and malonate functionalities, researchers can implement robust safety protocols that go beyond mere compliance. This guide serves as a framework for building a culture of safety, ensuring that scientific innovation and the well-being of the researcher go hand-in-hand. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.

References

-

Joseph, P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(7), 559-574. Available from: [Link]

-

Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. Available from: [Link]

-

Hao, Y., Sun, G., Fan, T., Tang, X., Zhang, J., Liu, Y., Zhang, N., Zhao, L., Zhong, R., & Peng, Y. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2242-2250. Available from: [Link]

-

Toropov, A. A., & Toropova, A. P. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Food and Chemical Toxicology, 129, 23-27. Available from: [Link]

-

Mabury, S. A. (n.d.). Environmental Fate of Polyfluorinated Chemicals. DIOXIN - Plenary Talks. Available from: [Link]

-

Roy, K., & Ghosh, G. (2011). Structure-Toxicity Relationships of Nitroaromatic Compounds. International Journal of Chemoinformatics and Chemical Engineering, 1(2), 1-15. Available from: [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Available from: [Link]

-

Schlesinger, W. H. (2019). Organic fluorine chemicals. Cary Institute of Ecosystem Studies. Available from: [Link]

-

Mena, F., & de la Torre, R. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Sonne, C., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(1), 1-2. Available from: [Link]

-

Breckland Scientific Supplies Ltd. (2018). Malonic Acid - SAFETY DATA SHEET. Available from: [Link]

-

Ataman Kimya. (n.d.). DIMETHYL MALONATE. Available from: [Link]

-

Columbus Chemical Industries, Inc. (2021). Malonic Acid, Reagent - Safety Data Sheet. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1869. Available from: [Link]

-

Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry, 87(19), 12939-12952. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Available from: [Link]

-

European Patent Office. (2003). PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR - EP 1310486 A1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Dimethyl Malonate in Pharmaceutical Synthesis: A Deep Dive. Available from: [Link]

-

Lookchem. (n.d.). Cas 26465-37-2,DIMETHYL 2-(2-NITROPHENYL)MALONATE. Available from: [Link]

-

J&K Scientific Ltd. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Available from: [Link]

-

United States Environmental Protection Agency. (2026). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Available from: [Link]

- Google Patents. (n.d.). US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor.

-

Environmental Working Group. (n.d.). What are PFAS chemicals?. Available from: [Link]

-

Wikipedia. (n.d.). PFAS. Available from: [Link]

Sources

- 1. Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate - Safety Data Sheet [chemicalbook.com]

- 2. 147124-34-3|Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate|BLD Pharm [bldpharm.com]

- 3. data.epo.org [data.epo.org]

- 4. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 5. 147124-34-3 | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate - Moldb [moldb.com]

- 6. Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate | CymitQuimica [cymitquimica.com]

- 7. columbuschemical.com [columbuschemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. Organic fluorine chemicals [caryinstitute.org]

- 12. impermeamaterials.com [impermeamaterials.com]

- 13. epa.gov [epa.gov]

- 14. carlroth.com [carlroth.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 17. westliberty.edu [westliberty.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ewg.org [ewg.org]

Methodological & Application

Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate from 2,4-difluoronitrobenzene

Application Note: High-Efficiency Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Synthesis from 2,4-DifluoronitrobenzeneExecutive Summary

This guide details the protocol for synthesizing Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate , a critical intermediate in the manufacturing of 5-fluorooxindole and various indolinone-based kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (

Key Technical Advantages:

-

Safety: Replaces hazardous Sodium Hydride (NaH) with Potassium Carbonate (

). -

Scalability: Avoids hydrogen gas evolution and highly exothermic runaways.

-

Purity: Optimized workup procedures to separate the target ortho-isomer from the para-isomer byproduct.

Strategic Analysis & Mechanism

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

-

Substrate: 2,4-Difluoronitrobenzene.[1][2] The nitro group (

) at position 1 strongly activates the fluorines at positions 2 (ortho) and 4 (para). -

Regioselectivity Challenge:

-

Path A (Ortho-attack): Leads to the target 5-fluoro-2-nitrophenyl derivative.

-

Path B (Para-attack): Leads to the isomeric 3-fluoro-4-nitrophenyl derivative.

-

-

Solution: While the para position is less sterically hindered, the use of polar aprotic solvents (DMF/DMSO) and carbonate bases at controlled temperatures (

) has been demonstrated to yield the ortho-isomer in yields exceeding 75% [1, 2].

Pathway Visualization

Figure 1: Divergent

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 2,4-Difluoronitrobenzene | 159.09 | 1.0 | Substrate |

| Dimethyl Malonate | 132.11 | 1.0 - 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 3.0 | Base |

| DMF (Anhydrous) | - | 5-8 Vol | Solvent |

| HCl (6M) | - | Excess | Quench/Protonation |

Step-by-Step Procedure

Step 1: Carbanion Generation

-

Charge a reaction vessel with Dimethyl Malonate (1.0 equiv) and DMF (anhydrous).

-

Add Potassium Carbonate (3.0 equiv) in portions.

-

Stir at room temperature for 15–30 minutes. Note: The solution may become turbid as the potassium enolate forms.

Step 2:

- Checkpoint: Look for the disappearance of the starting material (

Step 3: Quench & Acidification (CRITICAL) 7. Cool the mixture to Room Temperature (20–25°C). 8. Critical Step: The product exists as a potassium salt in the reaction mixture. You must acidify to isolate the neutral ester. 9. Dilute with Ethyl Acetate (10 Vol) or Toluene. 10. Slowly add 6M HCl dropwise with vigorous stirring until pH < 3.

- Why? This protonates the

Step 4: Workup & Isolation

11. Separate the organic layer.[3][4]

12. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

13. Dry over anhydrous

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical acidification step.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete protonation during workup. | Ensure pH of the aqueous layer is < 3 after HCl addition. The malonate proton is acidic ( |

| High Para-Isomer | Temperature too high (>100°C). | Maintain reaction temp at 80°C. Higher temps favor the thermodynamic para-product in some solvent systems. |

| Emulsion | DMF presence in organic layer.[3][5] | Wash organic layer thoroughly with water (3x) before brine wash. |

References

-

European Patent Office. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor (EP 1310486 A1). Describes the K2CO3/DMF method with 76% yield. Retrieved from [Link]

-

American Chemical Society (ACS). (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (Supporting Info details the synthesis of compound 1e from 2,4-difluoronitrobenzene). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 2-(4-fluoro-2-nitrophenyl)malonate, a valuable intermediate in pharmaceutical development. The protocol details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and dimethyl malonate. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer troubleshooting guidance. This application note is designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize this key building block for more complex molecular targets, such as 5-fluorooxindole derivatives used in oncology and anti-inflammatory research.[1][2][3]

Introduction and Scientific Principles

The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The target compound, dimethyl 2-(4-fluoro-2-nitrophenyl)malonate, serves as a versatile precursor for a variety of heterocyclic compounds.[4] Its synthesis leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for modifying electron-deficient aromatic rings.

The SNAr Reaction Mechanism

Unlike typical aromatic substitutions that proceed via an electrophilic pathway, the SNAr reaction is effective on aryl halides that are "activated" by potent electron-withdrawing groups.[5] In the case of 2,4-difluoronitrobenzene, the nitro group (–NO₂) drastically reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

The reaction proceeds in two key stages:

-

Generation of the Nucleophile: Dimethyl malonate is an "active methylene compound," meaning the protons on the carbon situated between the two ester groups are acidic (pKa ≈ 13).[6] A suitable base, such as sodium methoxide (NaOCH₃), is used to deprotonate the dimethyl malonate, generating a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile.[6][7]

-

Nucleophilic Attack and Substitution: The malonate enolate attacks the electron-deficient aromatic ring. The nitro group provides powerful resonance stabilization to the negatively charged intermediate (a Meisenheimer complex), particularly when the attack occurs at the ortho or para positions.[5] The fluorine atom at the C2 position (ortho to the nitro group) is the most activated site and is subsequently displaced, yielding the final product. Although a concerted mechanism has been proposed for some SNAr reactions, the addition-elimination pathway via a Meisenheimer complex is the generally accepted model for this class of transformation.[8]

Safety, Handling, and Materials

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent Hazard Summary

| Reagent | Key Hazards |

| 2,4-Difluoronitrobenzene | Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Causes serious skin and eye irritation.[9][11] Combustible liquid.[12] |

| Dimethyl Malonate | Causes eye irritation. Avoid breathing vapors and contact with skin and eyes.[13][14] |

| Sodium Methoxide | Corrosive. Causes severe skin burns and eye damage. Reacts with water. |

| Dimethyl Sulfoxide (DMSO) | Can be absorbed through the skin. May cause eye and skin irritation. |

| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. |

| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

Required Materials and Equipment

-

Reagents: 2,4-Difluoronitrobenzene (99%), Dimethyl malonate (99%), Sodium methoxide (95% or as a solution in methanol), Anhydrous Dimethyl Sulfoxide (DMSO), 6M Hydrochloric Acid (HCl), Ethyl Acetate (ACS grade), Petroleum Ether (or Hexanes), Saturated Sodium Chloride solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, nitrogen or argon gas inlet, condenser, ice-water bath, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures with high reported yields.[1][2]

Workflow Diagram

Caption: Experimental workflow for the synthesis of dimethyl 2-(4-fluoro-2-nitrophenyl)malonate.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Enolate Formation:

-

To the reaction flask, add sodium methoxide (6.48 g, 120.0 mmol, 3.0 eq).

-

Add 30 mL of anhydrous DMSO.

-

With stirring, add dimethyl malonate (15.85 g, 120.0 mmol, 3.0 eq) dropwise from the addition funnel over 10-15 minutes at room temperature. A slight exotherm may be observed.

-

-

Nucleophilic Aromatic Substitution:

-

Cool the resulting mixture to 8°C using an ice-water bath.

-

Slowly add 2,4-difluoronitrobenzene (6.36 g, 40.0 mmol, 1.0 eq) dropwise over approximately 40-60 minutes, ensuring the internal temperature does not exceed 15°C. The reaction mixture will typically turn a dark color.

-

Once the addition is complete, allow the reaction to stir at 8-10°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (2,4-difluoronitrobenzene) is consumed.

-

-

Reaction Quench and Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding 14 mL of 6M HCl while maintaining cooling with the ice bath.

-

Transfer the mixture to a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

-

Purification:

-

Combine all organic layers and wash twice with saturated sodium chloride (brine) solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., 10:1) as the eluent, to yield the pure product.[1]

-

Data Summary and Expected Results

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 6.36 g | 40.0 | 1.0 |

| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 15.85 g | 120.0 | 3.0 |

| Sodium Methoxide | CH₃ONa | 54.02 | 6.48 g | 120.0 | 3.0 |

-

Product: Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate (C₁₂H₁₂FNO₆, MW: 271.23 g/mol )

-

Appearance: Typically a pale-yellow solid or oil.[15]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive base (hydrolyzed); insufficient base. Wet solvent or glassware. | Use fresh, high-purity sodium methoxide. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. |

| Incomplete Reaction | Insufficient reaction time or temperature too low. | Allow the reaction to stir for a longer period. Let the reaction warm slowly to room temperature after the initial phase at 8-10°C. |

| Formation of Side Products | Reaction temperature too high during addition. Reaction quenched before completion. | Maintain strict temperature control (<15°C) during the addition of 2,4-difluoronitrobenzene. Confirm full conversion by TLC before quenching. |

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Difluoronitrobenzene.

- Apollo Scientific. (n.d.). Dimethyl malonate - Safety Data Sheet.

- ChemicalBook. (2026). 2,4-Difluoronitrobenzene - Safety Data Sheet.

- West Liberty University. (2009). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%.

- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE MATERIAL SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene 99%.

- Carl ROTH. (2024). Safety Data Sheet: Dimethyl malonate.

- CDH Fine Chemical. (n.d.). DIMETHYL MALONATE MATERIAL SAFETY DATA SHEET.

- Durham Tech. (2018). Dimethyl Malonate cas108-59-8 SDS.

- MilliporeSigma. (2025). SAFETY DATA SHEET - Dimethyl malonate.

- CN104045592A - 5-fluoroindole-2-one preparation method. (n.d.). Google Patents.

-

EP 1310486 A1 - PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR. (2003). European Patent Office. Retrieved from [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank. Retrieved from [Link]

-

Substituted active methylene synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Acid and Base Catalyzed Reactions of Active Methylene Compounds. (n.d.). Scribd.

- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.

- 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor. (n.d.). Tradeindia.

-

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: High-Purity Intermediate Supplier in China. (2026). Autech. Retrieved from [Link]

-

Functionalization of activated methylene C–H bonds with nitroarenes and sulfur for the synthesis of thioamides. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). (n.d.). ResearchGate. Retrieved from [Link]

-

CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). CHEM21. Retrieved from [Link]

- US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor. (n.d.). Google Patents.

- Aqueous-mediated Michael Addition of Active Methylene Compounds with Nitroalkenes. (2025). ResearchGate.

-

Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. Retrieved from [Link]

-

Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. westliberty.edu [westliberty.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. durhamtech.edu [durhamtech.edu]

- 15. pubs.acs.org [pubs.acs.org]

Conditions for decarboxylation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate derivatives

Abstract & Strategic Overview

The decarboxylation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (1) is a critical intermediate step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib) and various 5-fluorooxindole derivatives. While standard saponification-decarboxylation protocols exist for simple aryl malonates, the presence of the electron-withdrawing nitro and fluoro substituents on the phenyl ring introduces specific chemical sensitivities.

Key Challenge: The 5-fluoro-2-nitrophenyl moiety renders the aromatic ring highly electron-deficient. The use of harsh alkaline conditions (traditional saponification with NaOH/KOH) poses a significant risk of nucleophilic aromatic substitution (

Recommended Strategy:

-

Targeting the Ester: Use Krapcho Decarboxylation (LiCl/DMSO).[1] This neutral/mildly acidic protocol avoids ring degradation and yields Methyl 2-(5-fluoro-2-nitrophenyl)acetate in high purity.

-

Targeting the Acid: Use Acid-Catalyzed Hydrolysis (H₂SO₄/AcOH). This avoids the nucleophilic attack associated with strong bases.

Mechanistic Insight

The Krapcho Pathway (Preferred)

The Krapcho decarboxylation utilizes a halide salt (typically LiCl or NaCl) in a wet dipolar aprotic solvent (DMSO or DMF).

-

Nucleophilic Attack: The chloride ion attacks the methyl group of the ester in an

fashion. -

Decarboxylation: The resulting carboxylate destabilizes and decarboxylates to form an enolate.

-

Protonation: The enolate is protonated by water to yield the mono-ester.

Why it works here: The reaction is driven by the high temperature and the solubility of the salt in DMSO. Since the conditions are essentially neutral (buffered by the salt), the sensitive C-F bond on the nitroaromatic ring remains intact.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind selecting the Krapcho method over basic hydrolysis.

Figure 1: Reaction pathway selection guide. Green path indicates the optimal Krapcho route for ester synthesis.

Protocol A: Krapcho Decarboxylation (Target: Methyl Ester)

This protocol is optimized for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate .

Materials & Reagents

| Reagent | Equiv/Conc. | Role |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 1.0 equiv | Substrate |

| Lithium Chloride (LiCl) | 2.5 - 3.0 equiv | Nucleophile/Lewis Acid |

| Water | 1.1 - 1.5 equiv | Proton source |

| DMSO (Dimethyl Sulfoxide) | 5-8 Vol (mL/g) | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler to monitor

evolution. -

Charging: Add the malonate substrate (1.0 equiv) and LiCl (3.0 equiv) to the flask.

-

Solvent Addition: Add DMSO (6 volumes relative to substrate mass) and Water (1.2 equiv).

-

Note: Precise water stoichiometry is crucial. Too little stalls the reaction; too much reduces the boiling point and reflux temperature.

-

-

Reaction: Heat the mixture to 135–145°C .

-

Observation: Vigorous evolution of gas (

) will commence around 120°C. -

Duration: Maintain heating for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC until the starting diester is consumed.

-

-

Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture into ice-cold water (20 volumes).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

volumes).-

Note: DMSO can partition into the organic phase. Wash the combined organic layers with water (

) and Brine (

-

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude methyl ester is typically obtained as a yellow/brown oil or solid. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–92%

Protocol B: Acidic Hydrolysis (Target: Carboxylic Acid)

This protocol is optimized for the direct synthesis of (5-Fluoro-2-nitrophenyl)acetic acid , bypassing the ester isolation.

Materials & Reagents

| Reagent | Equiv/Conc. | Role |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 1.0 equiv | Substrate |

| Acetic Acid (Glacial) | 10 Vol | Solvent/Co-catalyst |

| Sulfuric Acid ( | 20% v/v relative to AcOH | Catalyst |

| Water | 20% v/v relative to AcOH | Reactant |

Step-by-Step Procedure

-

Setup: Equip a reactor with a mechanical stirrer and reflux condenser.

-

Charging: Dissolve the malonate substrate in a mixture of Glacial Acetic Acid, Water, and Conc.

(Ratio 6:2:2). -

Reaction: Heat the mixture to Reflux (~110–115°C) .

-

Duration: 12–18 hours. Acidic hydrolysis is slower than Krapcho decarboxylation.

-

-

Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice.

-

Precipitation: The product often precipitates as a solid upon dilution. Stir for 30 minutes.

-

Isolation: Filter the solid. Wash the filter cake with cold water to remove residual acid.

-

Purification: Recrystallize from Toluene or an Ethanol/Water mixture if high purity is required.

Expected Yield: 75–85%

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the critical parameters that influence yield and purity for the Krapcho method.

| Parameter | Optimized Range | Impact of Deviation |

| Temperature | 135°C – 145°C | <130°C: Reaction stalls. >160°C: Thermal decomposition of the nitro group (Safety Risk). |

| Water Content | 1.1 – 1.5 equiv | Excess: Lowers reflux temp, slows rate. Deficit: Incomplete conversion, formation of alkyl chloride byproducts. |

| Salt Choice | LiCl | NaCl: Requires higher temp (160°C+), often too harsh for this substrate. LiCl: Works at lower temp due to higher solubility in DMSO. |

| Atmosphere | Open/Bubbler | System must allow |

Troubleshooting Guide

-

Issue: Reaction stalls at ~50% conversion.

-

Issue: Dark tarry product.

-

Issue: Low yield in extraction.

References

-

Krapcho Decarboxylation Review: Krapcho, A. P.[1][6][7] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

-Keto Esters, - Safety in Fluorinated Aromatics: Vlasov, V. M. "Fluorine-containing substituents in nucleophilic aromatic substitution." Journal of Fluorine Chemistry, 1993.

-

Hydrolysis of Perfluorophenyl Malonates: "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Beilstein Journal of Organic Chemistry, 2020, 16, 1863–1870. Link

-

Patent Protocol (Oxindole Synthesis): US Patent 6,900,335 B2. "Process for preparing 5-fluorooxindole and process for preparing its preparation intermediates." Link

-

Microwave Assisted Krapcho: Mason, J. D., Murphree, S. S.[8] "Microwave-Assisted Aqueous Krapcho Decarboxylation." Synlett, 2013, 24(11), 1391-1394. Link

Sources

- 1. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 3. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 4. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Decarboxylation [organic-chemistry.org]

Troubleshooting & Optimization

Controlling exotherms in malonate addition to 2,4-difluoronitrobenzene

Topic: Malonate Addition to 2,4-Difluoronitrobenzene

Status: Active | Security Level: Public | Version: 2.4

Executive Summary: The Thermal Challenge

You are performing a Nucleophilic Aromatic Substitution (

The Core Hazard: This reaction is highly exothermic . The combination of deprotonating a dicarbonyl (malonate) and the subsequent formation of the Meisenheimer complex releases significant energy. Furthermore, nitro-halo-arenes possess high bond-association energy (

The Scientific Goal: Achieve exclusive regioselectivity at the C4 position (para to nitro) while maintaining the reaction temperature below the Onset of Decomposition (

Part 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your system against these baseline parameters.

| Parameter | Target Range | Scientific Rationale |

| Temperature | Low temp favors kinetic control (C4-selectivity) and manages heat load. High temp risks C2-substitution and thermal runaway. | |

| Dosing Rate | The reaction must be dosing controlled , not kinetically controlled. The rate of heat generation ( | |

| Base Selection | NaH: Rapid, irreversible deprotonation but releases | |

| Solvent | DMSO, DMF, or NMP | High dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction. |

| Stoichiometry | 1.05 - 1.10 equiv Malonate | Slight excess ensures complete consumption of the electrophile (2,4-DFNB), which is often harder to remove. |

Part 2: Troubleshooting Guide (Q&A)

Category A: Thermal Control & Safety

Q1: "I am seeing a sudden temperature spike after I finish adding the base. Why is the exotherm delayed?"

-

Diagnosis: This is a classic Accumulation issue. If the reaction temperature is too low during dosing, or mixing is inefficient, the reagents accumulate without reacting. Once the threshold energy is reached, the accumulated mass reacts simultaneously.

-

The Fix:

-

Verify Initiation: Stop dosing after 5-10% addition. Wait for a detectable exotherm or check HPLC for product formation. Do not resume dosing until the reaction has started.

-

Increase Temperature Slightly: If the reaction is too sluggish at

, the rate constant ( -

Agitation: Ensure your impeller creates a vortex.

in viscous solvents (DMSO) requires high shear.

-

Q2: "Can I add the 2,4-DFNB to the pre-formed enolate, or should I add the base to the mixture?"

-

Recommendation: Add 2,4-DFNB to the Pre-formed Enolate.

-

Why?

-

Safety: Pre-forming the enolate (Malonate + Base) allows you to off-gas any

(if using NaH) and dissipate the heat of deprotonation before the main reaction begins. -

Selectivity: By dripping the electrophile (2,4-DFNB) into the nucleophile, you maintain a low concentration of the electrophile, reducing the risk of side reactions (like double substitution).

-

Category B: Regioselectivity & Purity

Q3: "I have 15% of an impurity identified as the ortho-substituted product (C2 position). How do I eliminate this?"

-

Mechanism: The nitro group activates both ortho and para positions. While para (C4) is sterically favored, the ortho (C2) position is highly activated by the inductive effect of the adjacent fluorine.

-

The Fix:

-

Lower the Temperature: The activation energy (

) for para-substitution is generally lower than for ortho. Lower temperatures ( -

Solvent Switch: If using non-polar solvents, switch to highly polar aprotic solvents (DMSO/DMF). This stabilizes the charged intermediate and typically enhances para-selectivity.

-

Avoid "Hot Spots": Ensure your dosing tip is submerged and near the impeller to disperse the reagent instantly. Localized high concentrations favor the impurity.

-

Part 3: Visualizing the Pathway

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the desired C4 substitution and the C2 impurity, driven by the stability of the Meisenheimer complex.

Caption: Kinetic competition between C4 (Para) and C2 (Ortho) substitution pathways.

Diagram 2: Process Safety Decision Tree

Follow this logic to prevent thermal runaway.

Caption: Logic flow for preventing reagent accumulation and thermal runaway.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Reagents:

-

2,4-Difluoronitrobenzene (1.0 equiv)

-

Dimethyl Malonate (1.1 equiv)

- (Powdered, anhydrous, 1.2 equiv) or NaH (60% dispersion, 1.1 equiv)

-

Solvent: DMSO (5 Vol) or THF (10 Vol)

Step-by-Step Methodology:

-

Enolate Formation (The Heat Step 1):

-

If using NaH: Suspend NaH in dry THF/DMSO at

. Add Dimethyl Malonate dropwise over 30 mins. Caution: Massive -

If using

: Mix Malonate and

-

-

The Controlled Addition (The Heat Step 2):

-

Cool the Enolate mixture to

. -

Load 2,4-DFNB into a pressure-equalizing addition funnel.

-

Crucial: Begin dropwise addition. Monitor internal temperature (

). Adjust rate so -

Self-Validation: If cooling jacket is maxed out, STOP addition.

-

-

Reaction & Quench:

-

After addition, allow to warm to

. Stir for 2-4 hours. -

Monitor: Check HPLC. Disappearance of 2,4-DFNB indicates completion.

-

Quench: Pour mixture into ice-cold dilute HCl (1M) or Ammonium Chloride solution. This neutralizes the phenolate/enolate species and precipitates the product or allows for extraction.

-

References

-

Nucleophilic Arom

) of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link] Citation Context: Discusses solvent effects on regioselectivity (ortho vs para) in 2,4-DFNB substitutions. -

Chemical Reaction Hazards & Thermally Unstable Substances. Sigma-HSE. [Link] Citation Context: Defines adiabatic temperature rise and calorimetry methods (DSC/RC1) for assessing process safety.

Sources

Technical Support Center: Minimizing Side Products in Nucleophilic Aromatic Substitution of Nitrobenzenes

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their SNAr reactions involving nitro-activated aromatic systems. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered in the lab, providing you with the mechanistic understanding and practical steps needed to troubleshoot and refine your synthetic protocols.

Troubleshooting Guide: From Side Products to Solutions

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying issues.

Question 1: My TLC plate shows multiple spots close to my desired product. What are the likely side products and how can I prevent them?

This is a classic challenge in SNAr chemistry, often pointing to one of several common side reactions. The pattern of the spots can be your first clue.

Probable Cause 1: Di-substitution If your nitro-activated substrate contains more than one leaving group (e.g., 2,4-dichloronitrobenzene), the initial product is also activated towards a second substitution, leading to a di-substituted byproduct.

Solution:

-

Stoichiometric Control: Carefully control the stoichiometry. Use a 1:1 ratio of nucleophile to substrate, or even a slight excess of the electrophile (nitroaromatic compound). Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.

-

Lower Reaction Temperature: Di-substitution reactions often have a higher activation energy than the initial mono-substitution. Running the reaction at a lower temperature can significantly favor the desired mono-substituted product.[1] Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

Probable Cause 2: Competing Reactions at Different Positions (Regioselectivity Issues) If your substrate has multiple leaving groups at non-equivalent positions, you may form a mixture of regioisomers. The electronic and steric environment dictates the preferred site of attack.

Solution:

-

Analyze Substrate Activation: The position ortho or para to the nitro group is most activated for nucleophilic attack.[2][3] A leaving group at one of these positions will be significantly more reactive.

-

Modify Reaction Conditions: In some cases, changing the solvent or the counter-ion of the nucleophile can influence regioselectivity, although this is often substrate-dependent.

Probable Cause 3: Hydrolysis The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of your starting material (if the leaving group is a halogen) or your product, resulting in phenolic byproducts.[1][4]

Solution:

-

Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

Question 2: My reaction yield is low, and I'm isolating a significant amount of an unexpected amine-containing compound. What is happening?

This strongly suggests that the nitro group itself is reacting.

Probable Cause: Reduction of the Nitro Group The nitro group, while essential for activating the ring, is susceptible to reduction under various conditions, forming nitroso, hydroxylamino, or amino (aniline) derivatives.[5][6] This is particularly common when using certain nucleophiles or when reactions are run at high temperatures for extended periods.

Solution:

-

Avoid Harsh Reducing Conditions: Be mindful of your nucleophile and additives. While common SNAr nucleophiles (alkoxides, amines) are not typically considered reducing agents, some can facilitate reduction at high temperatures. Avoid using strong reducing agents like metal hydrides unless they are specifically required and chemoselectivity has been established.

-

Catalyst Screening: If using a metal catalyst for a related transformation, be aware that many catalysts (e.g., Palladium on carbon) are highly effective for nitro group reduction.[5]

-

Temperature Management: This side reaction is often accelerated by heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rate enhancements in DMSO, for example, often allow for lower reaction temperatures, which minimizes side reactions.[7]

Question 3: The reaction is clean but stalls at ~50% conversion, even with extended reaction times and heating. Why isn't it going to completion?

A stalled reaction often points to issues with the core mechanism or reactant stability.

Probable Cause 1: Unstable Meisenheimer Complex The SNAr reaction proceeds via a negatively charged intermediate called a Meisenheimer complex.[8][9] If this complex is not sufficiently stabilized, the initial nucleophilic attack can be reversible, and the complex may revert to the starting materials faster than it proceeds to product.[10]

Solution:

-

Confirm Substrate Activation: The stabilizing power of the electron-withdrawing group (EWG) is paramount. The EWG (e.g., -NO₂) must be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the Meisenheimer complex through resonance.[11] A meta nitro group provides minimal stabilization, and the reaction will likely fail.[2]

-

Optimize Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP.[1][7] These solvents are crucial because they effectively solvate the cation of the nucleophile salt but poorly solvate the anionic nucleophile, making it more "naked" and reactive.[7][12] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]

Probable Cause 2: Poor Leaving Group While the departure of the leaving group is not typically the rate-determining step, its ability to activate the ring towards the initial attack is critical.[4]

Solution:

-

Select a Better Leaving Group: In SNAr reactions, the reactivity trend for halogens is often F > Cl ≈ Br > I.[9] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. If your reaction is sluggish, sourcing a fluoro- or chloro-substituted analog of your substrate can dramatically improve the rate and yield.

Question 4: My substrate has other functional groups like a phenol (-OH) or an amine (-NH₂), and the reaction is messy. How do I manage this?

Probable Cause: Competing Reactions with Other Functional Groups Acidic protons, such as those on phenols, thiols, or even primary/secondary amines, will be readily deprotonated by basic nucleophiles or added base. This consumes your reagent and can create additional nucleophilic species in the reaction mixture, leading to undesired products.

Solution:

-

Employ Protecting Groups: The most robust solution is to temporarily "mask" or protect the interfering functional group.[13] A protecting group is a reversible derivative that is inert to the SNAr conditions but can be cleanly removed in a subsequent step.[14]

-

Strategic Deprotonation: If the nucleophilicity of the deprotonated interfering group is much lower than your intended nucleophile, you may be able to proceed by simply using an extra equivalent of base to deprotonate it in situ. However, this can be risky and often leads to lower yields.

Data & Protocols for Success

Table 1: Troubleshooting Summary

| Observed Problem | Probable Cause(s) | Recommended Solutions |

| Multiple Products | Di-substitution, Poor Regioselectivity | Use 1:1 stoichiometry, lower temperature, add nucleophile slowly.[1] |

| Low Yield, Phenolic Byproduct | Hydrolysis | Use anhydrous solvents and an inert atmosphere.[4] |

| Low Yield, Aniline Byproduct | Nitro Group Reduction | Lower reaction temperature, screen nucleophile carefully, avoid reducing agents.[5][7] |

| Reaction Stalls | Poor Substrate Activation, Reversible Meisenheimer Complex | Ensure EWG is ortho/para, use a polar aprotic solvent (DMSO, DMF), use a better leaving group (F > Cl).[1][9][11] |

| Messy Reaction with -OH/-NH₂ Substrates | Competing Deprotonation/Reaction | Protect the interfering functional group before the SNAr step.[13] |

Table 2: Solvent Selection Guide for SNAr Reactions

| Solvent | Type | Dielectric Constant (ε) | Key Considerations |

| DMSO | Polar Aprotic | 47 | Excellent for accelerating rates; can be difficult to remove.[7] |